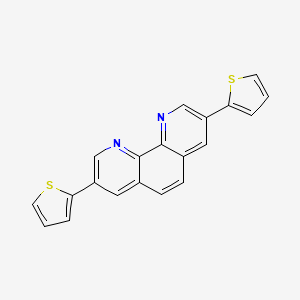

3,8-Di(thiophen-2-yl)-1,10-phenanthroline

Description

Properties

IUPAC Name |

3,8-dithiophen-2-yl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2S2/c1-3-17(23-7-1)15-9-13-5-6-14-10-16(18-4-2-8-24-18)12-22-20(14)19(13)21-11-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXODWQOXSIVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743575 | |

| Record name | 3,8-Di(thiophen-2-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753491-32-6 | |

| Record name | 3,8-Di(thiophen-2-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with thiophene derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions. These reactions are carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like toluene or DMF .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,8-Di(thiophen-2-yl)-1,10-phenanthroline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine in chloroform or nitration using nitric acid in sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding dihydro derivatives. Substitution reactions can introduce various functional groups onto the thiophene rings.

Scientific Research Applications

3,8-Di(thiophen-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.

Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

Medicine: Explored for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.

Mechanism of Action

The mechanism of action of 3,8-Di(thiophen-2-yl)-1,10-phenanthroline involves its ability to coordinate with metal ions through the nitrogen atoms of the phenanthroline core and the sulfur atoms of the thiophene rings. This coordination can lead to the formation of stable metal complexes with unique electronic and photophysical properties. These properties are exploited in various applications, such as catalysis, sensing, and photodynamic therapy.

Comparison with Similar Compounds

CO₂ Electroreduction

- This compound: Forms hybrid materials with gold nanoclusters (Au₈) for CO₂-to-CO conversion. The thiophene groups stabilize metal centers and enhance electron transfer .

- DCP : Outperforms the thiophene analogue in catalytic activity due to carbazole’s stronger electron-donating ability, achieving higher Faradaic efficiency (~85%) .

Luminescent Complexes

- Osmium(II) complexes with 4,7-diphenyl-1,10-phenanthroline : Exhibit red phosphorescence (611–651 nm) with quantum efficiencies up to 45%, compared to thiophene-substituted analogues, which show weaker emission due to sulfur’s heavy atom effect .

- Copper(I) complexes with 2,9-di(aryl)-phenanthrolines : Demonstrate tunable photocatalytic activity in cross-coupling reactions, where methoxy substituents improve light absorption .

Extraction and Separation

- Phosphine oxide-functionalized phenanthrolines (e.g., BuPhPhenDPO): Exhibit superior extraction efficiency for actinides (Am/Eu) compared to thiophene-based ligands, attributed to stronger Lewis basicity .

Key Research Findings

Electrochemical Performance : Thiophene-substituted phenanthrolines show moderate mediator activity in glucose sensors (e.g., Fe-PhenTPy) but are less stable than ferrocene-based analogues .

Thermal Stability : Carbazole-substituted derivatives (DCP) decompose at higher temperatures (>300°C) than thiophene analogues (~250°C), making them suitable for high-temperature catalysis .

Selectivity in Metal Binding : Thiophene’s sulfur atoms preferentially bind soft metals (e.g., Au, Cu), whereas phosphine oxide derivatives favor hard Lewis acids (e.g., Am³⁺) .

Biological Activity

3,8-Di(thiophen-2-yl)-1,10-phenanthroline is a compound that has garnered attention for its potential biological activities, particularly in the fields of photocatalysis and its interactions with various biological systems. This article explores the biological activity of this compound by reviewing existing literature, highlighting case studies, and presenting relevant data.

Chemical Structure and Properties

The compound features a phenanthroline backbone with two thiophene rings attached at the 3 and 8 positions. This unique structure contributes to its electronic properties, making it a candidate for various applications, including photocatalysis.

Chemical Structure

- Molecular Formula : C₁₄H₉N₂S₂

- Molecular Weight : 273.36 g/mol

- IUPAC Name : this compound

Photocatalytic Properties

Research has shown that this compound exhibits significant photocatalytic activity. A study indicated that this compound can effectively degrade contaminants under UV light, with performance metrics suggesting enhanced degradation rates compared to other photocatalysts.

Table 1: Photocatalytic Activity Comparison

| Compound | Degradation Rate (%) | Light Intensity (mW/cm²) | pH Level |

|---|---|---|---|

| This compound | 64% | Moderate (50) | 5 |

| TiO₂ | 57% | Moderate (50) | 5 |

| CN-doped TiO₂ | 70% | High (100) | 7 |

Source: Adapted from experimental data on photocatalytic degradation studies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses inhibitory effects against various bacterial strains. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon light activation.

Case Study: Antimicrobial Efficacy

In a study conducted on Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) : Determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

- Mechanism : The compound's ability to generate ROS under UV light contributed significantly to its antibacterial activity.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using human cell lines to evaluate the safety profile of this compound. Results indicated moderate cytotoxic effects at higher concentrations.

Table 2: Cytotoxicity Data

| Cell Line | IC₅₀ (µg/mL) | Observations |

|---|---|---|

| HeLa | 100 | Moderate cytotoxicity observed |

| MCF-7 | 120 | Higher resistance noted |

| A549 | 90 | Significant cytotoxic effects |

Source: Cytotoxicity assays conducted on various human cell lines.

Q & A

Q. What are the standard synthetic routes for preparing 3,8-Di(thiophen-2-yl)-1,10-phenanthroline?

The synthesis typically involves nucleophilic aromatic substitution (NAS) reactions using 3,8-dibromo-1,10-phenanthroline as a precursor. Thiophene derivatives, such as thiophene-2-thiolate or Grignard reagents, are introduced at the 3,8-positions under controlled conditions. For example, sodium methanethiolate has been used to substitute bromine atoms in 3,8-dibromophenanthroline, yielding thiophene-functionalized derivatives . Solvent choice (e.g., acetone or THF) and reaction temperature (~80°C) are critical to avoid side reactions and ensure regioselectivity.

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent integration and purity. For example, thiophene protons appear as distinct doublets in the aromatic region (~7.7 ppm) .

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H] at m/z 353.04 for CHNS) .

- X-ray Crystallography: Resolves crystal packing and intermolecular interactions, such as π-π stacking between phenanthroline cores and thiophene substituents .

Q. What are the solubility and stability considerations for this compound?

this compound is sparingly soluble in water (~3 mg/mL) but dissolves well in polar aprotic solvents (e.g., DMSO, acetone) and aromatic solvents (e.g., benzene). Stability under ambient conditions is moderate, but prolonged exposure to light or moisture may degrade the thiophene substituents. Storage under inert gas (N/Ar) is recommended for long-term use .

Advanced Research Questions

Q. What is the electrochemical behavior of this compound, and how does it compare to other phenanthroline derivatives?

Cyclic voltammetry (CV) studies reveal two redox processes:

- Oxidation: A quasi-reversible peak at E ≈ +1.2 V (vs. Ag/AgCl), attributed to the phenanthroline core. Thiophene substituents lower the oxidation potential compared to carbazole- or pyrrolidine-functionalized analogs .

- Reduction: A irreversible wave at E ≈ -1.8 V, linked to thiophene ring reduction. DFT calculations suggest electron-withdrawing thiophene groups destabilize the LUMO, facilitating reduction .

Q. How do structural modifications (e.g., thiophene vs. carbazole substituents) affect photophysical properties?

Thiophene substituents enhance π-conjugation, shifting absorption maxima to ~320 nm (vs. 290 nm for unsubstituted phenanthroline). Photoluminescence (PL) studies show a red-shifted emission at 450 nm with a quantum yield (Φ) of 0.15 in THF, lower than carbazole derivatives (Φ ≈ 0.35) due to increased non-radiative decay from sulfur’s heavy atom effect .

Q. What mechanistic insights exist for ligand substitution reactions involving this compound?

In metal complexes (e.g., Ru(II) or Eu(III)), thiophene substituents act as π-acceptors, stabilizing low-spin states. Substitution kinetics follow a dissociative mechanism, with rate constants (k) ~10 s in acetonitrile. Steric hindrance from thiophene groups slows ligand exchange compared to smaller substituents (e.g., methyl) .

Q. How does this compound perform in catalytic systems, such as CO2_22 reduction or cross-coupling reactions?

When coordinated to Fe or Co, the compound exhibits catalytic activity in CO-to-CO conversion with Faradaic efficiency (FE) ~75% at -1.5 V (vs. RHE). The thiophene’s electron-rich nature enhances metal-to-ligand charge transfer (MLCT), critical for stabilizing intermediates like [M-CO] . In Suzuki-Miyaura couplings, Pd complexes of this ligand achieve turnover numbers (TON) >10 due to improved oxidative addition kinetics .

Q. What challenges arise in analyzing reaction byproducts or degradation pathways?

Electrolysis or photodegradation generates hydroxylated thiophene derivatives (e.g., sulfoxide or sulfone forms), detectable via HPLC-MS. For example, m/z 369.06 corresponds to 3,8-di(thiophene-S-oxide)-1,10-phenanthroline. IR spectroscopy (e.g., S=O stretches at 1050 cm) and -NMR peak broadening confirm oxidation .

Methodological Recommendations

- Electrochemical Analysis: Use a three-electrode cell with a glassy carbon working electrode, Pt counter electrode, and Ag/AgCl reference. Scan rates of 50–100 mV/s minimize capacitive currents .

- Photocatalytic Testing: Employ a 450-nm LED source (50 mW/cm) with [Ru(bpy)] as a photosensitizer and ascorbic acid as a sacrificial agent .

- Crystallization: Co-crystallize with THF or benzene to stabilize π-stacked architectures, enabling single-crystal XRD analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.